molecular formula C14H12BrN3O B11073640 4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol

4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol

Cat. No.: B11073640
M. Wt: 318.17 g/mol
InChI Key: WLEXOISNVITPQX-UHFFFAOYSA-N
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Description

4-Bromo-2-[(1H-indazol-5-ylamino)methyl]phenol is a chemical compound with the following properties:

    Empirical Formula: CHBrNO

    Molecular Weight: 318.169 Da

    ChemSpider ID: 1243414

Indazole-containing heterocyclic compounds like this one have diverse medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. Several recently marketed drugs feature the indazole structural motif. Additionally, indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ for respiratory disease treatment .

Preparation Methods

a. Transition Metal-Catalyzed Synthesis: One approach involves transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, the reaction proceeds to form a wide variety of 1H-indazoles in good to excellent yields .

b. Metal-Free Synthesis: Classic noncatalytic pathways exist as well. These include:

Chemical Reactions Analysis

4-Bromo-2-[(1H-indazol-5-ylamino)methyl]phenol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for synthesizing other molecules.

    Biology: Potentially as a tool for studying cellular processes.

    Medicine: Investigating its pharmacological effects and potential therapeutic applications.

    Industry: For developing new materials or pharmaceuticals .

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of 4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol.

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

4-bromo-2-[(1H-indazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C14H12BrN3O/c15-11-1-4-14(19)10(5-11)7-16-12-2-3-13-9(6-12)8-17-18-13/h1-6,8,16,19H,7H2,(H,17,18)

InChI Key

WLEXOISNVITPQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NCC3=C(C=CC(=C3)Br)O)C=NN2

Origin of Product

United States

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